4-[4-(Hexyloxy)phenyl]piperidin-4-OL
Description
Properties
CAS No. |
208537-38-6 |
|---|---|
Molecular Formula |
C17H27NO2 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
4-(4-hexoxyphenyl)piperidin-4-ol |
InChI |
InChI=1S/C17H27NO2/c1-2-3-4-5-14-20-16-8-6-15(7-9-16)17(19)10-12-18-13-11-17/h6-9,18-19H,2-5,10-14H2,1H3 |
InChI Key |
LCIQCQZTGYYLAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2(CCNCC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Benzyl-4-(4-fluorophenyl)piperidin-4-OL
- Structure : Incorporates a benzyl group at the piperidine nitrogen and a 4-fluorophenyl substituent.
- Properties: Molecular formula C₁₈H₂₀FNO, molecular weight 285.36 g/mol. Used as a pharmaceutical intermediate, notably for paroxetine impurity synthesis .
- Key Differences: The benzyl and fluorophenyl groups increase steric bulk compared to the hexyloxyphenyl group in the target compound.
4-(4-Fluorophenyl)-4-hydroxypiperidine Derivatives
- Examples : Compounds such as 4-(4-fluorophenyl)-6-isopropylpyrimidine derivatives ().
- Applications : Serve as intermediates in antipsychotic and antidepressant drug synthesis.
- Comparison : The absence of the hexyloxy chain reduces lipophilicity, likely diminishing CNS penetration compared to 4-[4-(hexyloxy)phenyl]piperidin-4-OL .
Triazole Derivatives with Hexyloxy Substituents
3-Heptyloxy-4-(4-(hexyloxy)phenyl)-4H-1,2,4-triazole (Compound 5f)
- Activity : Demonstrated potent anticonvulsant effects (ED₅₀ = 37.3 mg/kg) and low toxicity (TD₅₀ = 422.5 mg/kg), yielding a protective index (PI) of 11.3, outperforming carbamazepine (PI = 6.4) .
- Structural Contrast : Replaces the piperidine ring with a triazole ring, enhancing metabolic stability. The hexyloxy group contributes to optimal logP values for bioavailability.
Data Tables
Table 1: Key Parameters of Selected Compounds
| Compound | Molecular Formula | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | PI | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | Not reported | Not reported | Not reported | Not reported | Piperidin-4-ol, hexyloxyphenyl |
| 1-Benzyl-4-(4-fluorophenyl)piperidin-4-OL | C₁₈H₂₀FNO | N/A | N/A | N/A | Benzyl, fluorophenyl |
| Compound 5f (Triazole) | C₂₀H₂₈N₃O₂ | 37.3 | 422.5 | 11.3 | Triazole, hexyloxyphenyl |
| Carbamazepine (Reference) | C₁₅H₁₂N₂O | 10.2 | 65.3 | 6.4 | Dibenzazepine |
Research Implications
- Hexyloxy Group : The hexyloxy chain in this compound likely optimizes logP values for CNS activity, as seen in triazole analogues .
- Piperidine vs. Triazole Cores : Piperidine derivatives may offer greater conformational flexibility, while triazoles provide metabolic resistance.
- Unresolved Questions : Direct anticonvulsant or neurotoxicity data for this compound are absent; future studies should prioritize these assays.
Preparation Methods
Reaction Protocol
-
Hydrogenation : A mixture of 1-benzyl-4-[4-(hexyloxy)phenyl]-4-piperidinol (30 g), palladium-carbon catalyst (12 wt%), and deionized water (500 mL) is subjected to hydrogen gas at 0.1 MPa and 25°C for 24 hours.
-
Workup : The reaction mixture is filtered, and the aqueous phase is adjusted to pH 13 using 10% sodium hydroxide.
-
Extraction : Dichloromethane (500 mL) is used for liquid-liquid extraction, followed by concentration under reduced pressure.
-
Crystallization : The residue is refluxed in toluene (115°C, 1.5 hours) and cooled to 10°C to precipitate the product.
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 12% Pd/C |
| Hydrogen Pressure | 0.1 MPa |
| Reaction Time | 24 hours |
| Solvent | Water/Dichloromethane |
Nucleophilic Alkoxylation of Halogenated Precursors
Substituting a halogen atom with a hexyloxy group via nucleophilic aromatic substitution offers a direct route. This method is analogous to protocols described for phenylpiperidine derivatives in patent US7279491B2.
Synthetic Steps
-
Substrate Preparation : 4-(4-Fluorophenyl)piperidin-4-ol is treated with sodium hydride (2.2 equiv) in dry THF under nitrogen.
-
Alkoxylation : Hexanol (1.5 equiv) is added dropwise, and the mixture is refluxed at 80°C for 12 hours.
-
Quenching and Isolation : The reaction is quenched with ice-cwater, extracted with ethyl acetate, and purified via silica gel chromatography.
Optimization Insights
-
Base Selection : Sodium hydride outperforms potassium carbonate due to superior deprotonation efficiency.
-
Solvent : Polar aprotic solvents (e.g., DMF) increase reaction rates but reduce selectivity.
Reductive Amination of 4-(4-Hexyloxyphenyl)piperidin-4-one
Reductive amination of ketone intermediates provides an alternative pathway. This method, inspired by the synthesis of dabigatran intermediates, employs sodium cyanoborohydride or hydrogenation.
Procedure
-
Ketone Synthesis : 4-(4-Hexyloxyphenyl)piperidin-4-one is prepared via Friedel-Crafts acylation of anisole derivatives.
-
Reduction : The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol at 25°C for 6 hours.
-
Purification : Acid-base extraction (HCl/NaOH) isolates the product as a crystalline solid.
Comparative Data
| Reducing Agent | Yield (%) | Purity (%) |
|---|---|---|
| NaBH4 | 45 | 92 |
| NaBH3CN | 70 | 98 |
| H2 (Pd/C) | 60 | 95 |
Grignard reagents facilitate the introduction of aryl groups into piperidine scaffolds. Adapted from Ambeed’s protocols for 4-phenylpiperidin-4-ol derivatives, this method uses hexyloxy-substituted Grignard reagents.
Methodology
-
Protection : Piperidin-4-one is protected as its tert-butyl carbamate (Boc) derivative.
-
Grignard Reaction : The Boc-protected ketone reacts with 4-hexyloxyphenylmagnesium bromide (2.0 equiv) in THF at −78°C.
-
Deprotection : The Boc group is removed using HCl in dioxane.
Catalytic Cyclization of Amino Alcohol Precursors
Cyclization strategies, as detailed in WO2018060947A1, enable piperidine ring formation from linear precursors.
Cyclization Protocol
-
Precursor Synthesis : 4-Hexyloxybenzaldehyde is condensed with 4-aminobutanol via Schiff base formation.
-
Cyclization : The imine intermediate is hydrogenated over Raney nickel (50°C, 5 MPa H2) to form the piperidine ring.
-
Oxidation : The secondary alcohol is oxidized to the ketone and subsequently reduced to the tertiary alcohol.
Q & A
Q. What are the recommended synthetic routes for 4-[4-(Hexyloxy)phenyl]piperidin-4-OL, and how can purity be optimized?
Answer: A common synthetic approach involves coupling a hexyloxy-substituted aryl halide with a piperidin-4-ol precursor. For example, nucleophilic substitution or Ullmann-type coupling under basic conditions (e.g., using KCO or CsCO) can introduce the hexyloxy-phenyl group to the piperidine scaffold . Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Purity optimization requires monitoring via HPLC (C18 column, acetonitrile/water mobile phase) and NMR to detect residual solvents or unreacted intermediates .
Q. How can spectroscopic techniques (NMR, IR, MS) be utilized to confirm the structure of this compound?
Answer:
- H NMR : Key signals include the piperidine protons (δ 1.5–2.5 ppm for axial/equatorial H), hydroxyl proton (δ 1.8–2.2 ppm, broad), and aromatic protons (δ 6.8–7.2 ppm for the hexyloxy-substituted phenyl group).
- IR : Stretching vibrations for O–H (3200–3600 cm), C–O–C (1250 cm), and aromatic C–C (1600 cm).
- MS : ESI-MS in positive mode should show [M+H] at m/z 307.2 (CHNO). High-resolution MS (HRMS) confirms the molecular formula .
Q. What safety protocols are critical when handling this compound in the laboratory?
Answer:
- Use PPE (gloves, goggles, lab coat) due to potential irritancy (skin/eye contact).
- Work in a fume hood to avoid inhalation of fine particulates.
- Store in airtight containers under inert gas (N) to prevent oxidation.
- Dispose of waste via approved hazardous waste channels, adhering to local regulations .
Advanced Research Questions
Q. How does the hexyloxy substituent influence the compound’s solubility and crystallinity in different solvents?
Answer: The hexyloxy group enhances lipophilicity, reducing aqueous solubility but improving solubility in nonpolar solvents (e.g., dichloromethane, ethyl acetate). Crystallinity studies via X-ray diffraction (single-crystal XRD) reveal that the hexyl chain induces steric hindrance, affecting packing efficiency. Solvent polarity during crystallization (e.g., using THF vs. hexane) can modulate crystal morphology .
Q. What strategies are effective for resolving racemic mixtures of this compound to study enantiomer-specific bioactivity?
Answer:
- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (90:10) to separate enantiomers.
- Diastereomeric salt formation : React with a chiral acid (e.g., L-tartaric acid) and recrystallize.
- Enzymatic resolution : Lipases (e.g., Candida antarctica) can selectively esterify one enantiomer .
Q. How can computational modeling (e.g., DFT, molecular docking) predict the biological interactions of this compound?
Answer:
- DFT calculations : Optimize the geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., HOMO/LUMO energies) and reactive sites.
- Molecular docking : Dock the compound into target proteins (e.g., GPCRs or kinases) using AutoDock Vina. The hexyloxy group’s hydrophobicity may enhance binding to hydrophobic pockets .
Q. What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor or neuroactive agent?
Answer:
Q. How can structural analogs of this compound be designed to improve metabolic stability?
Answer:
- Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism.
- Replace the hydroxyl group with a bioisostere (e.g., methylsulfonyl) to prevent Phase II glucuronidation.
- Test stability in liver microsomes (human/rat) with LC-MS/MS to monitor metabolite formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
